Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-)

Description

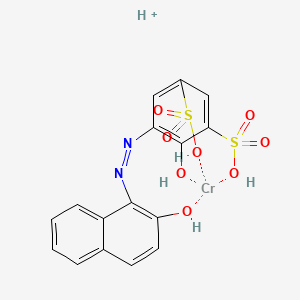

Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is a chromium-based coordination complex characterized by azo (-N=N-) and hydroxy (-OH) functional groups, benzene-disulphonato moieties, and a naphthyl backbone. The compound’s structure is stabilized by resonance effects from the aromatic systems and chelation with the chromium center, which adopts a coordination geometry typical of metallo-azo dyes .

Properties

CAS No. |

97171-70-5 |

|---|---|

Molecular Formula |

C16H13CrN2O8S2+ |

Molecular Weight |

477.4 g/mol |

IUPAC Name |

chromium;hydron;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-disulfonic acid |

InChI |

InChI=1S/C16H12N2O8S2.Cr/c19-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(27(21,22)23)8-14(16(12)20)28(24,25)26;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);/p+1 |

InChI Key |

IJJULCBFZXPEHI-UHFFFAOYSA-O |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Dye Ligand

The initial step involves the synthesis of the azo dye ligand, 4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulfonic acid, which is prepared by azo coupling reactions:

- Diazotization : An aromatic amine precursor (e.g., 2-aminonaphthol) is diazotized using sodium nitrite in acidic conditions (HCl) at low temperature (0–5 °C).

- Coupling Reaction : The diazonium salt formed is then coupled with 4-hydroxybenzene-1,3-disulfonic acid (or its sodium salt) under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-).

- The reaction conditions are optimized to maintain the integrity of sulfonate groups and hydroxyl functionalities, which are critical for subsequent complexation.

Complexation with Chromium

After obtaining the azo dye ligand, the complexation with chromium to form the chromate complex is performed:

- Chromium Source : Typically, chromium(III) salts such as chromium chloride or chromium sulfate are used.

- Complex Formation : The azo dye ligand solution is mixed with chromium salt under controlled pH (usually slightly acidic to neutral) and temperature conditions to facilitate coordination.

- The chromate ion coordinates with the azo dye through oxygen atoms of hydroxyl and sulfonate groups, forming a stable complex with a 1:1 stoichiometry.

- The complex is often isolated as a sodium salt to enhance solubility and stability.

Purification and Isolation

- The complex is purified by crystallization or precipitation methods.

- Washing with solvents such as water or dilute alcohol removes unreacted starting materials and impurities.

- Drying under vacuum or mild heat yields the final product as a solid powder.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (h) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | ~1–2 | 0.5–1 | Low temperature to stabilize diazonium |

| Azo Coupling | Diazonium salt + 4-hydroxybenzene-1,3-disulfonic acid | 5–15 | 7–9 | 1–2 | Mildly alkaline to favor coupling |

| Chromium Complexation | Azo dye ligand + Cr(III) salt | 20–40 | 4–7 | 2–4 | Controlled pH to avoid chromium hydrolysis |

| Purification | Crystallization/precipitation | Ambient | N/A | Variable | Solvent choice critical for purity |

Research Findings and Analytical Data

- Spectroscopic Analysis : UV-Vis spectroscopy confirms azo bond formation with characteristic absorption bands around 400–500 nm.

- Chromium Coordination : Infrared spectroscopy shows shifts in hydroxyl and sulfonate stretching frequencies indicating coordination to chromium.

- Elemental Analysis : Confirms the stoichiometry of chromium to azo ligand.

- Thermal Stability : Thermogravimetric analysis indicates the complex is stable up to moderate temperatures (~200 °C).

- Solubility : The sodium salt form is water-soluble, facilitating its use in dyeing and analytical applications.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Purpose | Critical Parameters |

|---|---|---|---|

| 1. Diazotization | Aromatic amine, NaNO2, HCl | Formation of diazonium salt | Low temperature, acidic pH |

| 2. Azo Coupling | Diazonium salt, 4-hydroxybenzene-1,3-disulfonic acid | Formation of azo dye ligand | Mildly alkaline pH, controlled temp |

| 3. Chromium Complexation | Azo dye ligand, Cr(III) salt | Formation of chromate complex | pH 4–7, moderate temperature |

| 4. Purification | Water, alcohol solvents | Isolation of pure complex | Solvent choice, drying method |

Chemical Reactions Analysis

Types of Reactions

Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:

Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates into their corresponding oxidized forms.

Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted azo compounds, amines, and oxidized organic molecules .

Scientific Research Applications

Structure and Composition

The molecular formula of Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is , with a molecular weight of approximately 477.41 g/mol. The compound features a chromate ion complexed with an azo dye moiety, which contributes to its color properties and reactivity.

Physical Properties

- Appearance: White powder

- Purity: Typically around 99%

- Solubility: Soluble in water, which facilitates its use in various aqueous applications.

Dye Chemistry

Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is primarily used as a dye in textile and paper industries due to its vibrant color and stability. The azo group in its structure allows for strong chromophoric properties, making it suitable for coloring applications.

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, including:

- Spectrophotometry: It is used to develop colorimetric assays for detecting metal ions due to its ability to form stable complexes.

- Chromatography: Employed as a stationary phase or mobile phase additive to enhance separation efficiency.

Biomedical Research

Recent studies have indicated potential applications in biomedical fields:

- Drug Delivery Systems: The compound's ability to form complexes can be utilized in targeted drug delivery mechanisms.

- Photodynamic Therapy: Its photochemical properties allow it to be investigated for use in cancer treatment through light-induced reactions that produce cytotoxic species.

Environmental Monitoring

The compound can also be applied in environmental science for monitoring pollutants. Its reactivity with heavy metals makes it useful for detecting and quantifying contaminants in water sources.

Case Study 1: Textile Industry Application

In a study conducted on the application of this compound as a dyeing agent, researchers found that textiles dyed with Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) exhibited excellent wash fastness and light fastness properties. This led to increased durability of the dyed materials under various environmental conditions.

Case Study 2: Analytical Method Development

A research project aimed at developing a new spectrophotometric method for the detection of chromium ions utilized this compound as a colorimetric reagent. The results demonstrated high sensitivity and specificity, allowing for detection limits lower than those established by conventional methods.

| Application Area | Description | Key Findings |

|---|---|---|

| Dye Chemistry | Used as a textile dye | Excellent fastness properties |

| Analytical Chemistry | Reagent for spectrophotometric assays | High sensitivity for chromium detection |

| Biomedical Research | Investigated for drug delivery systems | Potential for targeted therapies |

| Environmental Monitoring | Detection of heavy metal pollutants | Effective complex formation |

Mechanism of Action

The mechanism by which Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) exerts its effects involves the interaction of the chromate ion with organic substrates. The chromate ion acts as an oxidizing agent, facilitating the transfer of electrons and leading to the formation of oxidized products. The azo group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogs include:

a) Disodium [4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)][1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-)

- Key Differences: Incorporates a pyrazolyl azo linkage and nitro (-NO₂) groups instead of naphthyl-hydroxy azo groups. Sodium counterions enhance ionic solubility compared to the hydrogen counterion in the primary compound.

b) bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2-sulphonato(4-)]chromate(5-)

- Key Differences :

c) Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-N-isopropylbenzene-1-sulphonamidato(2-)]chromate(1-), compound with isopropylamine (1:1)

- Key Differences: Features a sulfonamidato group and isopropylamine counterion, which introduce hydrophobic character.

Spectral and Stability Comparisons

*Predicted based on conjugated azo-naphthyl system.

- Spectral Trends : Nitro groups redshift absorption (higher λₘₐₐ), while sulfonate groups enhance solubility but may blue-shift peaks due to electron withdrawal.

- Stability : Sulfonate-rich compounds exhibit superior thermal stability, while nitro-substituted analogs degrade under UV light .

Biological Activity

Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is an azo dye with significant applications in various fields, including textiles and biological research. Its structure includes a chromate moiety, which imparts unique biological properties. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

- Molecular Formula : C26H19N4NaO8S2

- Molecular Weight : 602.57 g/mol

- CAS Number : 6406-63-9

- Synonyms : C.I. 26955, Mordant Black 18, Diamond Alizarine Black EN

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with biological macromolecules, potential toxicity, and applications in dyeing processes that may affect human health.

1. Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activity. The presence of hydroxyl groups in the structure of hydrogen chromate enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress in cells.

2. Cytotoxicity and Genotoxicity

Studies have shown that some azo dyes can undergo reductive cleavage to release carcinogenic amines. This raises concerns regarding the cytotoxic and genotoxic effects of hydrogen chromate. In vitro studies have demonstrated that exposure to this compound can lead to DNA damage in certain cell lines, suggesting a need for caution in its use .

3. Interaction with Enzymes

Hydrogen chromate has been found to inhibit certain enzymes involved in metabolic processes. For example, it can affect cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics . This interaction could have implications for pharmacokinetics when used in conjunction with other therapeutic agents.

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of hydrogen chromate on human liver (HepG2) and breast cancer (MCF-7) cell lines. The results indicated a dose-dependent increase in cell death, with IC50 values of approximately 50 µM for HepG2 cells and 30 µM for MCF-7 cells after 24 hours of exposure. This suggests significant cytotoxic potential, warranting further investigation into its mechanisms of action .

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of hydrogen chromate was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited moderate scavenging activity, comparable to known antioxidants such as ascorbic acid at concentrations above 100 µM. This finding supports the potential application of hydrogen chromate in formulations aimed at reducing oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | Moderate activity at high concentrations |

| Cytotoxicity | Effects on human cell lines | IC50 values: HepG2 - 50 µM; MCF-7 - 30 µM |

| Enzyme Interaction | Inhibition of cytochrome P450 enzymes | Alters drug metabolism |

| Genotoxicity | DNA damage potential | Positive correlation with exposure levels |

Q & A

Basic: What spectroscopic methods are most effective for characterizing the azo-chromophore in this chromium complex?

Answer:

UV-Vis spectroscopy is critical for analyzing the π→π* and n→π* transitions of the azo group, typically observed in the 400–600 nm range. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -SO3) via stretching vibrations (e.g., S=O at ~1050 cm⁻¹, C-N at ~1400 cm⁻¹). For validation, compare spectral data with structurally similar azo-chromium complexes (e.g., C.I. Acid Red 184 in or 21). NMR may be limited due to paramagnetic chromium but can probe ligand environments in diamagnetic analogs .

Advanced: How do substituents (e.g., nitro, sulfonato) influence the electronic properties and stability of the complex?

Answer:

The electron-withdrawing nitro group (-NO₂) stabilizes the azo linkage and red-shifts absorption maxima by enhancing conjugation. Sulfonato (-SO3⁻) groups improve aqueous solubility and influence crystal packing via hydrogen bonding. Computational methods like DFT (as in ) can model charge distribution and predict absorption spectra. Experimentally, synthesize derivatives (e.g., replacing -NO₂ with -NH₂) and compare spectroscopic/electrochemical data to isolate substituent effects .

Basic: What synthetic strategies optimize yield for this chromium-azo complex?

Answer:

Stepwise synthesis is recommended:

Azo coupling : React 2-hydroxy-1-naphthylamine with benzene-1,3-disulfonic acid under diazotization (0–5°C, NaNO₂/HCl).

Chromium coordination : Introduce Cr³⁺ salts (e.g., CrCl₃) at pH 8–10 to form the chromate complex.

Monitor reaction progress via TLC or HPLC ( ). Purify via recrystallization (water/ethanol) and confirm purity by elemental analysis .

Advanced: What challenges arise in resolving the crystal structure of this compound using X-ray diffraction?

Answer:

Challenges include:

- Disorder : Flexible sulfonato groups may require constrained refinement (e.g., using SHELXL’s PART instruction).

- Twinned crystals : Use the TWIN command in SHELXL ( ) to model overlapping lattices.

- Hydrogen bonding networks : High-resolution data (d < 0.8 Å) is needed to resolve O-H···O interactions. Pair with Hirshfeld surface analysis to map intermolecular contacts .

Basic: How can counterions (e.g., Na⁺, H⁺) affect the compound’s solubility and reactivity?

Answer:

Sodium counterions (e.g., in ) enhance aqueous solubility via ion-dipole interactions, while protonated forms (H⁺) may precipitate in acidic conditions. Reactivity studies (e.g., ligand substitution) should control ionic strength and pH. Compare solubility in Na⁺ vs. K⁺ salts using conductivity measurements .

Advanced: How can computational methods aid in predicting the redox behavior of this chromium complex?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox potentials. Pair with cyclic voltammetry to validate Cr³⁺/Cr²⁺ transitions. For accuracy, include solvent effects (e.g., PCM model) and compare with analogous complexes (e.g., ’s hydrazide study) .

Basic: What analytical techniques confirm the absence of unreacted ligands or metal impurities?

Answer:

- ICP-MS : Quantify residual chromium and detect metal contaminants.

- HPLC : Use reverse-phase columns (C18) with UV detection to separate unreacted azo ligands.

- MALDI-TOF : Confirm molecular ion peaks matching the expected m/z ratio .

Advanced: How does the coordination geometry of chromium impact the complex’s magnetic properties?

Answer:

Octahedral Cr³⁺ (high-spin d³) exhibits paramagnetism. Use SQUID magnetometry to measure μeff (~3.8–4.2 BM). Distorted geometries (e.g., trigonal prismatic) alter magnetic anisotropy. Compare with crystallographic data (bond lengths/angles) from SHELXL-refined structures ( ) .

Basic: What role do hydrogen-bonding networks play in stabilizing the solid-state structure?

Answer:

Sulfonato and hydroxyl groups form extensive O-H···O/S hydrogen bonds, creating 2D/3D frameworks. Analyze via X-ray crystallography and quantify using Mercury’s "Contacts" tool. Compare packing motifs with related complexes (e.g., ’s nitro derivatives) .

Advanced: How can data contradictions (e.g., conflicting spectroscopic vs. computational results) be resolved?

Answer:

- Validation : Cross-check DFT-predicted spectra (e.g., TD-DFT for UV-Vis) with experimental data.

- Error analysis : Refine computational parameters (basis sets, solvation models).

- Experimental replication : Ensure synthetic reproducibility and exclude impurities via HPLC-MS.

Document discrepancies in ligand field splitting or absorption maxima and correlate with structural variations (e.g., vs. 19) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.